Relative Potency of Bromacil vs. Diuron and Hexazinone in Photosystem II Inhibition
In a 14-day exposure assay using the marine dinoflagellate Cladocopium goreaui (a coral symbiont model), bromacil exhibited an EC50 of 27.7 µg/L for specific growth rate inhibition, compared to diuron EC50 of 4.45 µg/L and hexazinone EC50 of 100 µg/L. The relative equivalent potency (ReP), calculated as EC50(diuron)/EC50(herbicide), was 1.0 for diuron (reference), 0.16 for bromacil, and 0.045 for hexazinone [1]. This indicates that bromacil is approximately 6-fold less potent than diuron but 3.6-fold more potent than hexazinone on an equimolar basis in this test system.
| Evidence Dimension | Phytotoxicity potency (EC50 for growth inhibition) |
|---|---|
| Target Compound Data | EC50 = 27.7 µg/L; ReP = 0.16 |
| Comparator Or Baseline | Diuron: EC50 = 4.45 µg/L, ReP = 1.0; Hexazinone: EC50 = 100 µg/L, ReP = 0.045 |
| Quantified Difference | 6.2-fold less potent than diuron; 3.6-fold more potent than hexazinone |
| Conditions | Cladocopium goreaui culture, 14-day exposure, specific growth rate (SGR) endpoint |
Why This Matters
Procurement specifications requiring a PSII inhibitor with intermediate potency—stronger than hexazinone but with lower acute aquatic toxicity than diuron—favor bromacil selection.
- [1] Marzonie MR, et al. The effects of herbicides on the growth and photophysiology of the coral symbiont Cladocopium goreaui. Sci Rep. 2021;11:22147. Table 2. View Source
